molecular formula C10H6BrNO4 B8285417 1-Bromo-2,3-dihydroxy-5-nitronaphthalene

1-Bromo-2,3-dihydroxy-5-nitronaphthalene

Cat. No.: B8285417
M. Wt: 284.06 g/mol
InChI Key: GFRRXAVOIRYPIZ-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dihydroxy-5-nitronaphthalene is a polyfunctional naphthalene derivative featuring bromine, hydroxyl, and nitro substituents. Its structure consists of a naphthalene backbone with a bromine atom at position 1, hydroxyl groups at positions 2 and 3, and a nitro group at position 3. This arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis, materials science, and pharmaceutical research. The hydroxyl groups enhance polarity and hydrogen-bonding capacity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity in substitution and coupling reactions .

Properties

Molecular Formula

C10H6BrNO4

Molecular Weight

284.06 g/mol

IUPAC Name

1-bromo-5-nitronaphthalene-2,3-diol

InChI

InChI=1S/C10H6BrNO4/c11-9-5-2-1-3-7(12(15)16)6(5)4-8(13)10(9)14/h1-4,13-14H

InChI Key

GFRRXAVOIRYPIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C(=C1)[N+](=O)[O-])O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

1-Bromonaphthalene (C₁₀H₇Br)

  • Molecular Weight : 207.07 g/mol
  • Boiling Point : 281°C
  • Solubility : Miscible in alcohol, benzene, chloroform, and ether .
  • Key Differences : Lacks hydroxyl and nitro groups, resulting in lower polarity and reactivity compared to the target compound. Its primary use is as a solvent or intermediate in Suzuki-Miyaura cross-couplings .

1-Bromo-2-naphthol (BrC₁₀H₆OH)

  • Molecular Weight : 233.07 g/mol
  • Melting Point : 78–81°C
  • Solubility : Insoluble in water; soluble in alcohol, benzene, and ether .
  • This affects its application in coordination chemistry and biological activity.

Nitro-Substituted Analogues

1-Nitronaphthalene (C₁₀H₇NO₂)

  • Molecular Weight : 173.17 g/mol
  • Boiling Point : 304°C (decomposes)
  • Applications : Used in dye synthesis and as a precursor for explosives .
  • Key Differences : The nitro group at position 1 (vs. position 5 in the target compound) alters electronic distribution, reducing steric hindrance but increasing susceptibility to electrophilic attack at the α-position .

1-Bromo-2,3-dimethyl-5-nitrobenzene (C₈H₇BrNO₂)

  • Molecular Weight : 244.05 g/mol
  • Structural Context : A benzene derivative with bromine, methyl, and nitro groups .
  • Key Differences : The smaller aromatic system (benzene vs. naphthalene) limits conjugation and reduces thermal stability. Methyl groups introduce steric hindrance absent in the target compound.

Hydroxylated Bromoaromatics

1-Bromo-2,4-dinitrobenzene (C₆H₃BrN₂O₄)

  • Key Differences : The absence of hydroxyl groups and a naphthalene backbone reduces its utility in metal-chelation applications compared to the target compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Applications/Reactivity
1-Bromo-2,3-dihydroxy-5-nitronaphthalene C₁₀H₆BrNO₄ 292.07 Not reported 1-Br, 2,3-OH, 5-NO₂ Potential catalyst ligand, drug intermediate
1-Bromonaphthalene C₁₀H₇Br 207.07 281 1-Br Solvent, Suzuki coupling substrate
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 304 (dec.) 1-NO₂ Explosive precursor, dye synthesis
1-Bromo-2,3-dimethyl-5-nitrobenzene C₈H₇BrNO₂ 244.05 Not reported 1-Br, 2,3-CH₃, 5-NO₂ Agrochemical intermediate

Key Research Findings

  • Reactivity: The target compound’s dihydroxy groups enable chelation with transition metals, a feature absent in mono-hydroxy analogues like 1-bromo-2-naphthol .
  • Electronic Effects : The nitro group at position 5 deactivates the naphthalene ring, directing electrophilic substitution to the β-position, unlike 1-nitronaphthalene, where the nitro group activates the α-position .

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-2,3-dihydroxy-5-nitronaphthalene, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene core. Nitration and bromination steps must be carefully ordered due to directing effects. For example:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the 1-position is favored due to the meta-directing nature of the nitro group.

Hydroxylation : Introduce hydroxyl groups via demethylation of methoxy precursors (if using protective groups) or direct oxidation with catalysts like Pd/C in acidic media .

  • Regioselectivity Note : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize polybrominated byproducts.

Q. How can researchers optimize purification methods for this compound to achieve high purity?

  • Methodological Answer :
  • Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to exploit solubility differences. Slow cooling enhances crystal formation.
  • Column Chromatography : Employ silica gel with a gradient elution (hexane/ethyl acetate) to separate nitro- and bromo-substituted impurities.
  • Analytical Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare melting points with literature data .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve positional disorder in the nitro and hydroxyl groups .
  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC and HMBC to assign coupling between aromatic protons and substituents. The bromine atom’s deshielding effect aids in distinguishing adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI) in negative ion mode, targeting [M-H]⁻ peaks.

Q. How can computational modeling aid in predicting the reactivity or stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution (EAS) sites. Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, water) to evaluate solubility and aggregation tendencies.
  • Thermodynamic Data : Reference NIST thermochemistry databases to validate computed enthalpy changes during decomposition or reaction pathways .

Q. What strategies can resolve contradictory data in synthesis yields reported across different methods?

  • Methodological Answer :
  • Systematic Replication : Reproduce protocols under controlled conditions (e.g., inert atmosphere, standardized reagent grades).
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., di-brominated isomers) and adjust reaction time/temperature accordingly.
  • Meta-Analysis : Cross-reference kinetic data from NIST and crystallographic studies to identify outliers in reported yields .

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